2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Description
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core with amino and hydroxyl substituents at positions 2, 6, and 6. It serves as a critical intermediate in synthesizing pharmaceuticals, notably pramipexole, a dopamine agonist used for Parkinson’s disease and restless legs syndrome . The compound’s synthesis involves bromination of 4-acetamido-cyclohexanone followed by thiourea-mediated cyclization and hydrolysis, yielding the dihydrobromide salt intermediate . Its (S)-enantiomer is pharmacologically active, while the (R)-form is typically inert, highlighting the importance of stereochemical resolution using agents like L-tartaric acid .
Beyond its role in Parkinson’s therapeutics, derivatives of this compound exhibit potent antileukemic activity. Substitution at the 2-amino group with aryl carbonyl moieties enhances cytotoxicity against leukemia cell lines, as demonstrated in preclinical studies .
Properties
IUPAC Name |
2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3,5,11H,1-2,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZALVQILJSBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C1N)O)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245226 | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001648-75-4 | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001648-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Pramipexole
One of the primary applications of 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is as an intermediate in the synthesis of pramipexole. Pramipexole is a dopamine D2 subfamily receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome. The compound serves as a key building block in the synthetic pathway to produce pramipexole and its derivatives .
1.2 Antioxidant Properties
Research has indicated that derivatives of 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol exhibit antioxidant properties. These properties may be beneficial in developing treatments for conditions associated with oxidative stress .
1.3 Corrosion Inhibition
The compound has also been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Its application in this area could lead to advancements in materials protection and longevity .
Material Science Applications
2.1 Nonlinear Optical (NLO) Materials
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol can be converted into sulfate monohydrate salts that are utilized in nonlinear optical applications. These materials are essential for developing advanced optical devices such as lasers and modulators .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The compound belongs to a broader class of tetrahydrobenzothiazoles and related heterocycles. Key analogs include:
*Similarity index calculated via Tanimoto coefficient based on structural fingerprints .
Antileukemic Derivatives
A 2010 study synthesized 2-N-(substituted phenyl) carbonyl derivatives, identifying compound 4d (4-chlorophenyl substitution) as the most potent, with 90% inhibition of HL-60 cell proliferation at 1 µM . Mechanistic studies suggest mitochondrial apoptosis induction via caspase-3 activation .
Role in Parkinson’s Disease Therapeutics
The compound is resolved into its (S)-enantiomer during pramipexole synthesis. Clinical batches achieve >99% enantiomeric purity, ensuring efficacy and minimizing off-target effects .
Antitumor Analog Development
Tetrahydrobenzo[b]thiophene derivatives (e.g., compound 9 ) demonstrate 60–70% growth inhibition in MCF-7 breast cancer cells at 50 µM, though less potent than the target compound’s antileukemic derivatives .
Biological Activity
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.
The molecular formula of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is with a molecular weight of 171.25 g/mol. The compound features a thiazole ring fused to a tetrahydrobenzene structure, which contributes to its biological activity.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxicity of several derivatives of this compound against human leukemia cells (K562 and Reh). The results indicated that compounds with electron-withdrawing groups exhibited significant cytotoxic effects with IC50 values below 60 µM. The mechanism of action appears to involve cell cycle arrest and activation of apoptotic pathways through caspase activation and DNA interaction .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol | K562 | <60 | Cell cycle arrest |
| Other derivatives | Reh | <60 | Caspase activation |
Antibacterial Activity
In addition to its anticancer properties, 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol has shown promising antibacterial activity. It has been compared favorably against standard antibiotics such as ampicillin and streptomycin.
Research Findings on Antibacterial Potency
A study highlighted the antibacterial potency of thiazole derivatives including 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol. The compound demonstrated effective inhibition against various bacterial strains due to its ability to interact with bacterial DNA gyrase .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µM |
| Staphylococcus aureus | <10 µM |
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit DNA gyrase in E. coli, which is crucial for bacterial DNA replication.
Molecular Docking Studies
Molecular docking studies revealed that the thiazole moiety is essential for binding to DNA gyrase. The presence of hydrogen bond acceptors significantly enhances the inhibitory activity .
Q & A
Q. What are the established synthetic routes for 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol, and what are the key challenges in its purification?
The compound is synthesized via nucleophilic addition of aromatic isocyanates to a diamino-tetrahydrobenzo[d]thiazole intermediate. Key steps include Boc-protection of the amine group, coupling with acid chlorides, and hydrolysis under LiOH/THF–H₂O conditions. Challenges include poor solubility of intermediates (e.g., in DMF at room temperature), requiring heating to 80°C for dissolution, and sluggish hydrolysis reactions needing prolonged heating (10–12 h). Purification often involves column chromatography and recrystallization from DMF–EtOH mixtures .
Q. Which in vitro assays are commonly used to evaluate the cytotoxicity of this compound in leukemia research?
Standard assays include:
- MTT assay : Measures mitochondrial activity to assess cell viability.
- LDH assay : Quantifies lactate dehydrogenase release to evaluate membrane integrity.
- Trypan blue exclusion : Determines live/dead cell ratios. For example, IC₅₀ values of 11–20 µM were reported for K562 and Reh leukemia cell lines using these methods .
Q. How is the stereochemical purity of the compound verified, and why is it critical for biological activity?
Chiral purity (≥99%) is confirmed via polarimetry (e.g., [α]²⁰D = −101° in MeOH) and HPLC with chiral columns. Stereochemistry directly impacts binding to biological targets; the (S)-enantiomer shows higher antileukemic activity than the (R)-form due to optimized interactions with kinase domains .
Q. What analytical techniques are employed to characterize this compound and its derivatives?
Q. What are the solubility and stability profiles of this compound under physiological conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests in PBS (pH 7.4) show <5% degradation over 24 h at 37°C. Storage recommendations include inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., halogens) on the arylthiourea moiety influence cytotoxicity?
Electron-withdrawing groups (Cl, F) enhance cytotoxicity by increasing electrophilicity and improving target binding. For instance, 2,4-dichloro-substituted derivatives exhibit IC₅₀ values 2–3× lower than unsubstituted analogs due to stronger hydrogen bonding with kinase active sites .
Q. What mechanistic insights explain the apoptosis-inducing effects of this compound in leukemia cells?
Flow cytometry with annexin V-FITC/PI staining reveals early/late apoptosis induction. DNA fragmentation assays confirm caspase-3 activation, while mitochondrial depolarization (JC-1 staining) links to intrinsic apoptotic pathways. Compound 58 (2,4-dichloro derivative) showed 60% apoptosis in K562 cells at 20 µM .
Q. How can conflicting cytotoxicity data between studies be resolved?
Discrepancies may arise from variations in cell line genetic backgrounds, assay protocols (e.g., incubation time, serum concentration), or impurity profiles. Standardized testing using isogenic cell lines, orthogonal assays (e.g., ATP-based viability), and rigorous QC of compound batches (e.g., ≥95% HPLC purity) are recommended .
Q. What computational strategies are used to model the compound’s interaction with kinase targets?
Molecular dynamics simulations and docking studies (e.g., using AutoDock Vina) predict binding modes to kinases like JAK2 or ABL1. Key interactions include hydrogen bonds between the thiazole NH and kinase hinge regions, and hydrophobic contacts with halogen-substituted aryl groups .
Q. What are the metabolic stability challenges of this compound, and how can they be addressed?
Phase I metabolism (e.g., CYP450-mediated oxidation of the tetrahydrobenzothiazole ring) reduces bioavailability. Strategies include deuteration at labile positions or prodrug approaches (e.g., phosphate esters). In vitro microsomal assays (human/rat liver) are used to identify metabolic hotspots .
Methodological Tables
Table 1: Cytotoxicity of Selected Derivatives in Leukemia Cell Lines
| Derivative | Substituents | K562 IC₅₀ (µM) | Reh IC₅₀ (µM) | Apoptosis (%) |
|---|---|---|---|---|
| 58 | 2,4-dichloro | 11 | 20 | 60 |
| 3a | Unsubstituted | 45 | 65 | 20 |
| 3d | 4-fluoro | 25 | 38 | 40 |
| Data sourced from . |
Table 2: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 228–230°C | DSC |
| LogP | −0.2 (pH 9.24) | Shake-flask |
| Aqueous Solubility | 0.1 mg/mL (25°C, PBS) | HPLC-UV |
| Plasma Protein Binding | 85% (human) | Equilibrium dialysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
